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molecular formula C9H8BrN3O B8334949 2-Amino-6-bromoindole-3-carboxamide

2-Amino-6-bromoindole-3-carboxamide

Cat. No. B8334949
M. Wt: 254.08 g/mol
InChI Key: WYCFJOJWTSWEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193237B2

Procedure details

2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide (Reference compound 1-1, 0.60 g, 2.1 mmol) was dissolved in acetic acid (7.0 mL) and toluene (3.5 mL), and the whole was stirred at 90° C. Zinc powder (0.97 g, 15 mmol) was added portionwise to the solution while keeping at 90° C., and then the reaction mixture was stirred at room temperature for 45 minutes. Ice-water (30 mL) was added to the reaction mixture, and the whole was extracted with ethyl acetate (30 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the mixture of the title reference compound (0.17 g) as a brown solid (yield 32%).
Name
2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
compound 1-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.97 g
Type
catalyst
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12]#[N:13])[C:9]([NH2:11])=[O:10])=[C:4]([N+:14]([O-])=O)[CH:3]=1>C(O)(=O)C.C1(C)C=CC=CC=1.[Zn]>[NH2:13][C:12]1[NH:14][C:4]2[C:5]([C:8]=1[C:9]([NH2:11])=[O:10])=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2

Inputs

Step One
Name
2-(4-Bromo-2-nitrophenyl)-2-cyanoacetamide
Quantity
0.6 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(=O)N)C#N)[N+](=O)[O-]
Name
compound 1-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C(=O)N)C#N)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Ice water
Quantity
30 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.97 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while keeping at 90° C.
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC=1NC2=CC(=CC=C2C1C(=O)N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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